3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate

Stereochemistry Drug Discovery Receptor Binding

3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate (CAS 134388-98-0, also indexed as 128073-41-6) is a partially saturated isoquinoline derivative bearing a secondary alcohol at C-6 and two differentiated carboxylate ester groups (ethyl ester at C-3, methyl carbamate at N-2) on a bicyclic octahydroisoquinoline scaffold. With molecular formula C14H23NO5 and molecular weight 285.34 g/mol, it possesses four undefined stereocenters, indicating that the commercial material is a mixture of stereoisomers rather than a single enantiomerically pure entity.

Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
CAS No. 134388-98-0
Cat. No. B153901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate
CAS134388-98-0
Synonyms3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate
Molecular FormulaC14H23NO5
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2CC(CCC2CN1C(=O)OC)O
InChIInChI=1S/C14H23NO5/c1-3-20-13(17)12-7-10-6-11(16)5-4-9(10)8-15(12)14(18)19-2/h9-12,16H,3-8H2,1-2H3
InChIKeyJSKMPIBAINJONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate (CAS 134388-98-0): Core Chemical Identity and Procurement Baseline


3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate (CAS 134388-98-0, also indexed as 128073-41-6) is a partially saturated isoquinoline derivative bearing a secondary alcohol at C-6 and two differentiated carboxylate ester groups (ethyl ester at C-3, methyl carbamate at N-2) on a bicyclic octahydroisoquinoline scaffold [1][2]. With molecular formula C14H23NO5 and molecular weight 285.34 g/mol, it possesses four undefined stereocenters, indicating that the commercial material is a mixture of stereoisomers rather than a single enantiomerically pure entity [1]. The compound is listed as a research-use-only chemical and is not intended for human or veterinary diagnostic or therapeutic applications .

Why Generic Octahydroisoquinoline Substitution Fails: Stereochemical, Oxidation-State, and Saturation-Level Differentiation of CAS 134388-98-0


Within the octahydroisoquinoline-2,3-dicarboxylate chemotype, three structural variables—C-6 oxidation state, ring saturation level, and stereochemical configuration—produce compounds with markedly different physicochemical and pharmacological profiles. CAS 134388-98-0 combines a C-6 secondary alcohol (not ketone), an octahydro (not dihydro or fully aromatic) ring system, and four undefined stereocenters [1]. The closest analog, CAS 503293-95-6, is a single defined (3S,4aS,6S,8aR) stereoisomer with a distinct CAS registration precisely because stereochemistry determines receptor-ligand complementarity . In the opioid receptor modulator patent literature, even minor stereochemical changes within this scaffold class are shown to alter receptor subtype selectivity and functional activity (agonist vs. antagonist) [2]. Consequently, substituting CAS 134388-98-0 with a different stereoisomer, a 6-oxo analog (CAS 128073-42-7), or a dihydro variant (sc-312958) without explicit comparative data on the relevant assay endpoint introduces uncontrolled variables that can invalidate experimental reproducibility.

Quantitative Differentiation of 3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate (CAS 134388-98-0) Versus Closest Analogs


Stereochemical Complexity: Undefined vs. Defined Stereoisomers and Implications for Biological Reproducibility

CAS 134388-98-0 carries four undefined atom stereocenters, meaning the commercial product is a stereoisomeric mixture [1]. In contrast, CAS 503293-95-6 is registered as a single defined stereoisomer with (3S,4aS,6S,8aR) configuration . For researchers optimizing stereospecific receptor interactions or requiring a defined three-dimensional pharmacophore, this distinction is critical. In the octahydroisoquinoline opioid modulator class, stereochemical configuration governs whether a compound functions as an agonist or antagonist at opioid receptor subtypes [2].

Stereochemistry Drug Discovery Receptor Binding

C-6 Oxidation State Differentiation: 6-Hydroxy vs. 6-Oxo Analogs and Physicochemical Consequences

CAS 134388-98-0 bears a secondary alcohol (C-OH) at the 6-position, contributing one hydrogen bond donor [1]. The direct 6-oxo analog, CAS 128073-42-7 (3-ethyl 2-methyl 6-oxo-decahydroisoquinoline-2,3-dicarboxylate), replaces this hydroxyl with a ketone (C=O), eliminating hydrogen bond donor capacity while adding a hydrogen bond acceptor and introducing different reactivity for further derivatization [2]. The 6-hydroxy compound serves as a key intermediate in opioid modulator synthesis, where sodium borohydride reduction of a ketone precursor specifically generates the 6-hydroxyoctahydroisoquinoline scaffold, and subsequent Swern oxidation converts it to the 6-oxo form [3].

Oxidation State Hydrogen Bonding Intermediate Stability

Ring Saturation Level: Octahydro vs. Dihydro Scaffold and Consequences for Conformational Flexibility

CAS 134388-98-0 features an octahydroisoquinoline core (saturated bicyclic system with one double-bond equivalent in the carbamate), conferring higher conformational flexibility and a more three-dimensional character compared to partially unsaturated analogs [1]. The dihydro analog (sc-312958, 3-ethyl 2-methyl 6-hydroxy-3,4-dihydro-2,3(1H)-isoquinoline dicarboxylate, MW 279.3, C14H17NO5) retains an aromatic ring character in the bicyclic system, resulting in a flatter, more planar scaffold . The octahydro scaffold has been specifically exploited in opioid receptor modulator design because its conformational flexibility allows access to binding poses that flat aromatic isoquinolines cannot achieve [2].

Ring Saturation Conformational Analysis Scaffold Diversity

Purity Specification Range and Vendor Quality Differentiation for Procurement Decisions

Commercially available CAS 134388-98-0 is offered at two distinct purity tiers: ≥95% (AKSci, MuseChem) and 98% (Leyan, with the rel-(3R,4aS,6R,8aR) relative stereochemistry annotation) . The 98% grade from Leyan additionally specifies the relative stereochemistry, which may indicate a more controlled stereoisomeric composition than the generic 95% grade. Computed physical properties include a boiling point of 400.656°C at 760 mmHg, density of 1.198 g/cm³, and refractive index of 1.51 .

Purity Analysis Quality Control Vendor Comparison

Recommended Research and Procurement Application Scenarios for 3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate (CAS 134388-98-0)


Opioid Receptor Modulator Intermediate Synthesis Requiring C-6 Hydroxyl Functional Handle

As demonstrated in US Patent 2007/0027182 A1, 6-hydroxyoctahydroisoquinoline scaffolds serve as direct precursors for opioid receptor ligand synthesis, where the C-6 alcohol can be oxidized to the ketone for oxime formation or retained for further derivatization [1]. CAS 134388-98-0, with its intact C-6 hydroxyl and differentiated ethyl/methyl carboxylate protecting groups, is positioned as a late-stage intermediate for researchers building focused libraries of octahydroisoquinoline-based opioid modulators.

Stereochemical SAR Studies Requiring a Mixed-Stereoisomer Baseline

With four undefined stereocenters, CAS 134388-98-0 provides a stereoisomeric mixture that can serve as a baseline for chiral resolution studies or for evaluating whether stereochemical purity materially affects a biological readout [2]. Researchers may use the mixture for initial screening and subsequently transition to the defined stereoisomer CAS 503293-95-6 if stereospecific activity is observed.

Conformational Analysis and Structure-Based Design Leveraging High Fsp3 Scaffold

The octahydroisoquinoline core of CAS 134388-98-0, with an estimated Fsp3 of approximately 0.79, provides a more three-dimensional scaffold compared to dihydro or fully aromatic isoquinoline analogs . This property is valuable in fragment-based drug discovery programs seeking to escape flatland bias and explore novel three-dimensional chemical space for undruggable targets.

Building Block for Heterocycle-Fused Octahydroisoquinoline Derivatives

The patent literature on heterocycle-fused octahydroisoquinoline derivatives as selective delta opioid receptor ligands demonstrates that the octahydroisoquinoline-2,3-dicarboxylate ester scaffold can be elaborated into tricyclic and polycyclic systems with defined receptor pharmacology [1]. CAS 134388-98-0 offers a functionalized entry point for such complexity-generating synthetic sequences.

Quote Request

Request a Quote for 3-Ethyl 2-Methyl 6-hydroxyoctahydroisoquinoline-2,3(1H)-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.